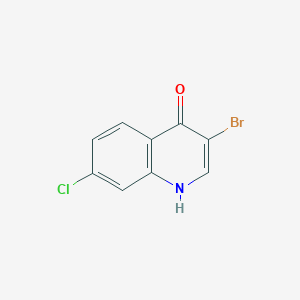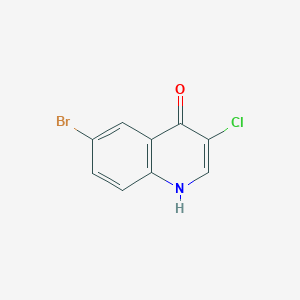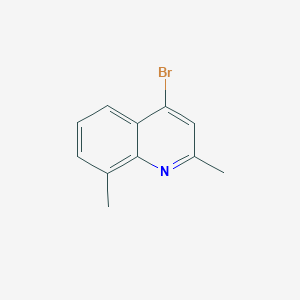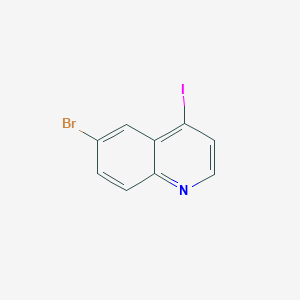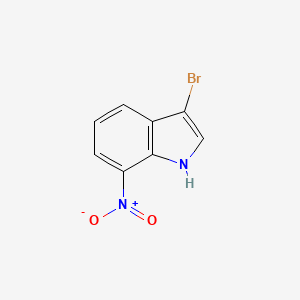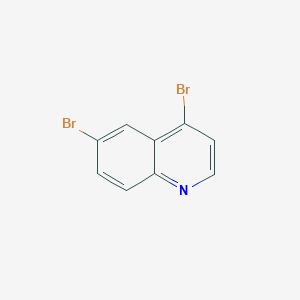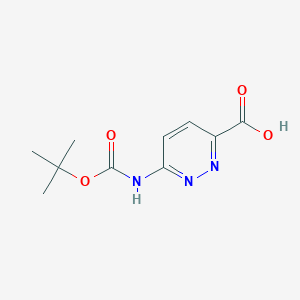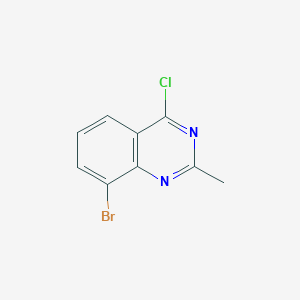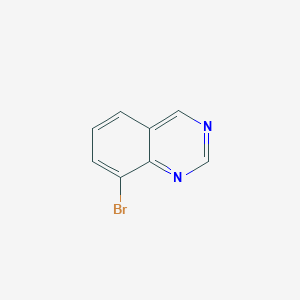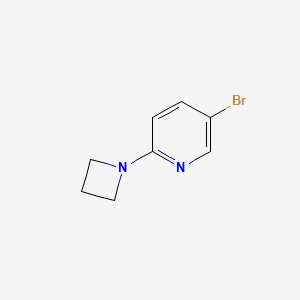
2-(Azetidin-1-yl)-5-bromopyridine
描述
2-(Azetidin-1-yl)-5-bromopyridine is a heterocyclic compound that features both an azetidine ring and a bromopyridine moiety Azetidine is a four-membered nitrogen-containing ring, while bromopyridine is a pyridine ring substituted with a bromine atom
作用机制
Target of Action
Azetidine derivatives have been known to exhibit a wide range of pharmacological properties
Mode of Action
The exact mode of action of 2-(Azetidin-1-yl)-5-bromopyridine is currently unknown due to the lack of specific studies on this compound. It is known that azetidine derivatives can interact with various biological targets, leading to changes in cellular functions . The specific interactions of this compound with its targets and the resulting changes are subjects for future research.
Biochemical Pathways
Azetidine derivatives have been reported to influence various biochemical pathways, but the specific pathways affected by this compound are yet to be determined .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-5-bromopyridine typically involves the formation of the azetidine ring followed by its attachment to the bromopyridine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Azetidin-1-yl)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds.
科学研究应用
2-(Azetidin-1-yl)-5-bromopyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: The compound’s derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory properties.
相似化合物的比较
Similar Compounds
2-Azetidinone: Known for its role in β-lactam antibiotics like penicillins and cephalosporins.
3-Pyrrole-substituted 2-azetidinones: These compounds have similar structural features and are used in medicinal chemistry.
Azetidine and Oxetane Amino Acid Derivatives: These compounds share the azetidine ring and are used in various biological applications.
Uniqueness
2-(Azetidin-1-yl)-5-bromopyridine is unique due to the combination of the azetidine ring and the bromopyridine moiety, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse chemical modifications and the exploration of new pharmacological properties.
属性
IUPAC Name |
2-(azetidin-1-yl)-5-bromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSNUAQAYRFPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

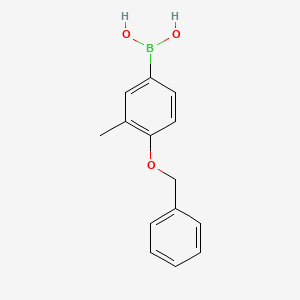
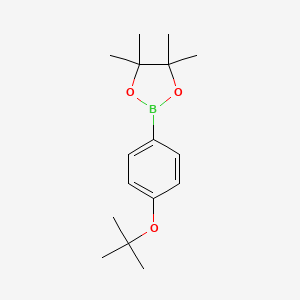
![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)
